molecular formula C6H6N2O B120943 3-Aminoisonicotinaldehyde CAS No. 55279-29-3

3-Aminoisonicotinaldehyde

Cat. No.: B120943
CAS No.: 55279-29-3
M. Wt: 122.12 g/mol
InChI Key: NDEGFXFYOKVWAK-UHFFFAOYSA-N
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Description

3-Aminoisonicotinaldehyde: is an organic compound with the molecular formula C₆H₆N₂O. It is a derivative of isonicotinaldehyde, featuring an amino group at the third position of the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity. The reactions are often carried out in inert atmospheres and at controlled temperatures to prevent degradation of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Aminoisonicotinaldehyde can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Aminoisonicotinaldehyde is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules. It is also used in the preparation of various ligands and catalysts.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 3-aminoisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. This compound can act as an inhibitor or activator of various biological pathways, depending on its specific structure and the target involved.

Comparison with Similar Compounds

    3-Aminopyridine-4-carboxaldehyde: Similar in structure but with a carboxaldehyde group instead of an isonicotinaldehyde group.

    3-Aminopyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    Isonicotinaldehyde: Lacks the amino group, which reduces its ability to participate in nucleophilic substitution reactions.

Uniqueness: 3-Aminoisonicotinaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-aminopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6-3-8-2-1-5(6)4-9/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEGFXFYOKVWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376652
Record name 3-Aminoisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55279-29-3
Record name 3-Aminoisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminopyridine-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3-Aminoisonicotinaldehyde used in the synthesis of naphthyridines?

A1: this compound serves as a crucial building block in synthesizing various substituted 1,7-naphthyridines. The research paper describes its role in the Friedländer reaction []. This reaction involves condensing this compound with different methyl or methylene compounds activated by α-aldehydes or ketones. This condensation leads to the formation of the desired naphthyridine ring system, with the possibility of incorporating various substituents at the 2 and/or 3 positions of the naphthyridine core [].

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